

An In-depth Technical Guide to the Molecular Structure of Rolitetracycline

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Compound of Interest		
Compound Name:	Rolitetracycline	
Cat. No.:	B610553	Get Quote

Introduction

Rolitetracycline is a semi-synthetic, broad-spectrum antibiotic belonging to the tetracycline class.[1][2] First launched in the late 1950s, it was the first of the semi-synthetic tetracyclines and is derived from tetracycline through a Mannich condensation reaction.[3] Structurally, it is an N-Mannich base prodrug of tetracycline, designed for parenteral administration in serious bacterial infections where oral administration is not feasible.[3][4] Its mode of action, like other tetracyclines, involves the inhibition of protein synthesis in bacteria.[5] This guide provides a detailed examination of the molecular structure of Rolitetracycline, its synthesis, and its mechanism of action, tailored for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

Rolitetracycline is characterized by a four-ring naphthacene carboxamide core, which is the hallmark of the tetracycline class of antibiotics. The key structural modification in Rolitetracycline is the addition of a pyrrolidinomethyl group to the amide nitrogen of the tetracycline scaffold.[2] This modification enhances its solubility in water, making it suitable for injection.[3]

General Molecular Properties

The fundamental properties of the **Rolitetracycline** molecule are summarized in the table below.



Property	Value	Source(s)
Chemical Formula	C27H33N3O8	[1]
Molecular Weight	527.57 g/mol	[6]
IUPAC Name	(4S,4aS,5aS,6S,12aR)-4- (dimethylamino)-1,6,10,11,12a -pentahydroxy-6-methyl-3,12- dioxo-N-(pyrrolidin-1- ylmethyl)-4,4a,5,5a- tetrahydrotetracene-2- carboxamide	[2]
CAS Number	751-97-3	[1]
Synonyms	Pyrrolidinylmethyltetracycline, Reverin®, Syntetrin®, Velacycline®, SQ 15,659	[7]

Physicochemical and Computed Properties

The physicochemical properties of a drug molecule are critical to its formulation, delivery, and pharmacokinetic profile.



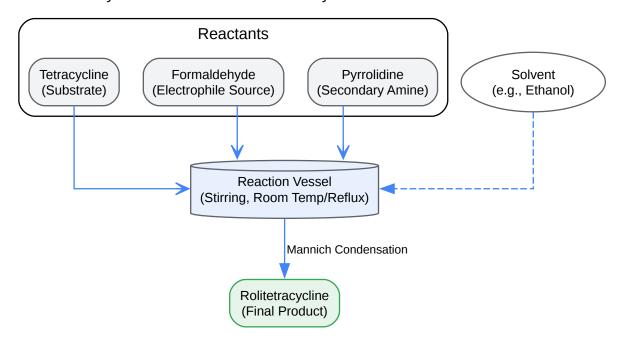
Property	Value	Туре	Source(s)
Appearance	Yellow to orange solid	Experimental	[3]
Solubility	Soluble in water; Partially soluble in ethanol and methanol	Experimental	[3]
Topological Polar Surface Area (TPSA)	170.87 Ų	Computed	[6]
logP (Octanol-Water Partition Coefficient)	0.05	Computed	[6]
Hydrogen Bond Donors	6	Computed	[6]
Hydrogen Bond Acceptors	11	Computed	[6][7]
Rotatable Bonds	4	Computed	[6]

Structural Representation

The 2D chemical structure of **Rolitetracycline**, illustrating the connectivity of atoms and the core tetracycline rings with the characteristic pyrrolidinomethyl side chain.

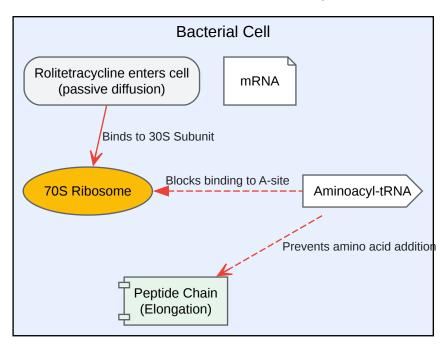


Synthesis Workflow of Rolitetracycline via Mannich Reaction





Mechanism of Action of Rolitetracycline



Protein Synthesis Inhibited (Bacteriostatic Effect)

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